molecular formula C19H13Cl2N3 B2716958 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile CAS No. 325474-16-6

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile

Cat. No.: B2716958
CAS No.: 325474-16-6
M. Wt: 354.23
InChI Key: RHBOZDJFKMBZKV-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile (molecular formula: C₁₉H₁₃Cl₂N₃, molecular weight: 354.23 g/mol) is a malononitrile-derived compound featuring a 2,4-dichlorophenyl group and a 2-methylindole moiety. Its synthesis involves a one-pot multi-component reaction, yielding the product in 89% with a melting point of 158–161°C . Key spectral characteristics include:

  • IR (KBr): 3411 (N–H), 3059 (aromatic C–H), 2256 cm⁻¹ (C≡N stretching)
  • ¹H NMR (CDCl₃): δ 2.39 (s, 3H, CH₃), 4.15–4.28 (d, 2H, CH₂), 7.10–7.62 (m, aromatic protons), 8.38 (s, 1H, NH)
  • MS: m/z 354 (M⁺, 100%)

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c1-11-18(15-4-2-3-5-17(15)24-11)19(12(9-22)10-23)14-7-6-13(20)8-16(14)21/h2-8,12,19,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBOZDJFKMBZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Malononitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The primary pharmacological interest in 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile lies in its role as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes, including the regulation of inflammatory cytokines and neuronal cell survival. Inhibition of GSK-3 by this compound has been shown to prevent neuronal cell death, suggesting its potential use in neuroprotective therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies have demonstrated that related indole derivatives can inhibit the growth of various cancer cell lines, highlighting their potential as anticancer agents. The compound's structural features may enhance its interaction with biological targets involved in cancer progression .

Agrochemical Applications

The compound is also being explored for its agrochemical properties. Its formulation could potentially enhance the efficacy of herbicides by improving their biological activity against weeds. The presence of the dichlorophenyl group suggests a mechanism that may disrupt plant growth pathways, making it a candidate for use in selective herbicide formulations .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated its ability to inhibit GSK-3 activity effectively. In vitro experiments showed that treatment with this compound resulted in reduced apoptosis in neuronal cells exposed to neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anticancer Efficacy

In another significant study, the anticancer properties of related indole derivatives were evaluated against a panel of human tumor cell lines. The results indicated that these compounds exhibited potent cytotoxic effects with IC50 values in the low micromolar range. The structure-activity relationship analysis revealed that modifications to the indole moiety significantly influenced the anticancer activity .

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Indole Malononitrile Derivatives

Table 1: Structural and Spectral Comparisons
Compound Name Substituents Molecular Formula IR (C≡N, cm⁻¹) ¹H NMR Features Key Differences
Target Compound 2,4-dichlorophenyl, 2-methylindole C₁₉H₁₃Cl₂N₃ 2256 δ 2.39 (CH₃), 4.15–4.28 (CH₂) High lipophilicity due to two Cl atoms
4o m-tolyl, 2-methylindole C₂₀H₁₆N₃ 2254 δ 2.44 (CH₃), 4.94–4.69 (CH₂) Lacks Cl; methyl group on phenyl enhances steric bulk
4p 3-chlorophenyl, 2-methylindole C₁₉H₁₃ClN₃ 2256 δ 2.36 (CH₃), 7.09–7.40 (aromatic) Single Cl at meta position; reduced electron withdrawal
Compound e 5-bromoindole, 5-Cl-2-hydroxyphenyl C₁₈H₁₁BrClN₃O 2258 δ 5.03 (s, OH), 10.01 (NH) Bromine and hydroxyl groups increase polarity
Key Observations:
  • Steric Factors : Substituents like the methyl group in 4o or hydroxyl in Compound e alter molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Spectral Consistency: The C≡N stretch in IR (~2254–2258 cm⁻¹) remains consistent across analogs, confirming the integrity of the malononitrile moiety .

Heterocyclic Malononitrile Derivatives

Table 2: Heterocyclic Variants
Compound Name Core Structure Molecular Formula Notable Features Potential Applications
Target Compound Indole + dichlorophenyl C₁₉H₁₃Cl₂N₃ Planar aromatic system Antifungal/antimicrobial (inferred from Cl-substituted analogs)
Thiazole + pyrazole C₂₄H₁₈ClN₅O₂S Sulfur-containing heterocycles Enhanced binding to metal ions or enzymes
Oxopropyl + chlorophenyl C₁₉H₁₅ClN₂O Ketone functionality Intermediate for cyclization reactions
Key Observations:
  • Biological Relevance : Indole-based compounds (e.g., target compound) are often associated with antimicrobial activity, whereas thiazole derivatives () may target enzymatic pathways .
  • Functional Group Diversity: The ketone in ’s compound introduces reactivity toward nucleophiles, unlike the inert malononitrile group .

Biological Activity

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is a synthetic organic compound notable for its diverse biological activities. It features a dichlorophenyl group, an indole moiety, and a malononitrile group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of this compound is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a crucial enzyme involved in various cellular processes, including the regulation of glycogen metabolism and the modulation of inflammatory cytokines. The compound acts as a potent inhibitor of GSK-3 isozymes, leading to several downstream effects:

  • Inhibition of Neuronal Cell Death : By inhibiting GSK-3, the compound helps prevent neuronal apoptosis, indicating potential neuroprotective properties.
  • Impact on Inflammatory Pathways : The modulation of inflammatory cytokines suggests that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in DMSO and stability in both acidic and alkaline environments. This solubility enhances its potential for biological applications as it can be effectively delivered in various experimental settings.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to this compound have been evaluated for their effectiveness against Gram-positive bacteria and mycobacterial strains. The findings suggest that such compounds can be comparable or superior to clinically used antibiotics like ampicillin and rifampicin .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Against
2-Dichloro derivative0.22 - 0.25-Staphylococcus aureus, Enterococcus faecalis
Related indole derivatives--Mycobacterium tuberculosis

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to primary mammalian cell lines. For example, certain derivatives demonstrated submicromolar activity against cancer cells with IC50 values lower than those of standard chemotherapeutics .

Case Studies

Case studies involving the use of similar compounds highlight their therapeutic potential:

  • Neuroprotection : In models of neurodegeneration, compounds targeting GSK-3 have shown promise in reducing neuronal death and improving cognitive function.
  • Anticancer Activity : A series of indole-based compounds were tested against various cancer types, revealing that modifications to the indole structure significantly influenced their anticancer efficacy.

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